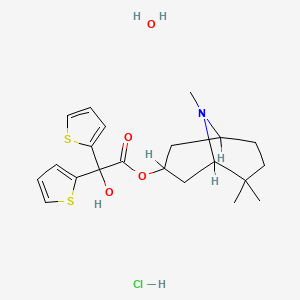
Mazaticol hydrochloride monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mazaticol hydrochloride monohydrate is a useful research compound. Its molecular formula is C21H30ClNO4S2 and its molecular weight is 460.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Clinical Applications
1. Treatment of Parkinson's Disease
Mazaticol is predominantly used to manage parkinsonian symptoms induced by psychotropic medications. Its efficacy has been compared to that of trihexyphenidyl, another well-known anticholinergic agent. Clinical studies indicate that mazaticol can improve symptoms in patients who do not respond to other treatments .
2. Anticholinergic Activity
Mazaticol exhibits significant anticholinergic activity within the central nervous system. It functions by blocking muscarinic acetylcholine receptors, thereby reducing cholinergic activity that can exacerbate parkinsonian symptoms .
3. Efficacy in Various Cases
Clinical evaluations have shown that mazaticol is effective in alleviating symptoms of drug-induced parkinsonism. In some cases, it has demonstrated improvements where other anticholinergic agents failed to provide relief .
Table 1: Summary of Clinical Studies on Mazaticol
Notable Insights from the Studies
- Efficacy : In a study conducted by Fujita Medical University, mazaticol was found to be effective in treating symptoms associated with psychotropic drug-induced parkinsonism, showing results similar to those of established treatments like trihexyphenidyl .
- Safety Profile : The selective action on central nervous system receptors minimizes peripheral side effects, making it a preferable option for certain patient populations .
Propiedades
Número CAS |
65104-02-1 |
|---|---|
Fórmula molecular |
C21H30ClNO4S2 |
Peso molecular |
460.1 g/mol |
Nombre IUPAC |
(6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrate;hydrochloride |
InChI |
InChI=1S/C21H27NO3S2.ClH.H2O/c1-20(2)9-8-14-12-15(13-16(20)22(14)3)25-19(23)21(24,17-6-4-10-26-17)18-7-5-11-27-18;;/h4-7,10-11,14-16,24H,8-9,12-13H2,1-3H3;1H;1H2 |
Clave InChI |
ISDSJXYEVLNWPV-UHFFFAOYSA-N |
SMILES |
CC1(CCC2CC(CC1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.O.Cl |
SMILES canónico |
CC1(CCC2CC(CC1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















